5,6-Dihydroyangonin

Description

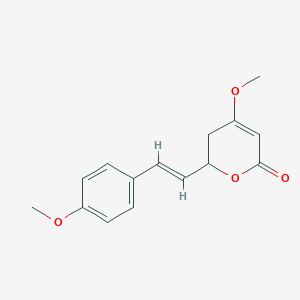

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXCIWVJOBQVFH-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315610 | |

| Record name | 5,6-Dihydroyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-60-7 | |

| Record name | 5,6-Dihydroyangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydroyangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of 5,6 Dihydroyangonin

Elucidation of the Kavalactone Biosynthetic Pathway

The journey to understanding how kava (B3030397) plants produce kavalactones, including 5,6-dihydroyangonin, has been a significant undertaking in plant biochemistry. biorxiv.org For many years, the biosynthetic machinery behind these unique polyketide natural products remained unknown, hindering their potential therapeutic applications. researchgate.netmit.edu A breakthrough came with the de novo elucidation of the kavalactone biosynthetic pathway, which was found to consist of seven specialized metabolic enzymes. biorxiv.orgjcb-jena.de

This elucidation was made possible through a multi-omics-guided candidate gene approach, which was necessary due to the genetic complexity of the kava plant, a decaploid with 130 chromosomes. biorxiv.org Researchers utilized techniques such as de novo transcriptome assembly from leaf and root tissues, phylogenomics, and expression analysis to identify candidate genes. biorxiv.orgnih.gov By studying the structural relationships between kavalactones and flavokavains, another class of compounds found in kava, scientists hypothesized the involvement of a styrylpyrone synthase (SPS), an enzyme related to the ubiquitous chalcone (B49325) synthase (CHS) found in all land plants. biorxiv.org This hypothesis was a crucial step in unraveling the pathway. biorxiv.org

Enzymatic Steps in this compound Formation

The formation of this compound involves a series of precise enzymatic steps that build and modify the core kavalactone structure. These steps include the formation of the styrylpyrone scaffold followed by specific tailoring modifications.

The foundational step in the biosynthesis of all kavalactones is the formation of the styrylpyrone backbone, a reaction catalyzed by styrylpyrone synthase (SPS). biorxiv.org Research has revealed that kava possesses two paralogous SPSs, PmSPS1 and PmSPS2, which have evolved from an ancestral chalcone synthase (CHS) through gene duplication events specific to the kava lineage. biorxiv.orgnsf.gov

Like CHS, SPS utilizes a hydroxycinnamoyl-CoA thioester, such as p-coumaroyl-CoA, as a starter substrate and condenses it with two molecules of malonyl-CoA. biorxiv.org However, while CHS produces a tetraketide intermediate that cyclizes to form a chalcone, SPS generates a triketide intermediate that undergoes lactonization to form the characteristic styrylpyrone scaffold of kavalactones. biorxiv.org This neofunctionalization of SPS from CHS is a key evolutionary innovation that led to the emergence of kavalactones in Piper methysticum. biorxiv.org

Once the styrylpyrone scaffold is formed, a variety of "tailoring" enzymes, including reductases and O-methyltransferases (OMTs), act upon it to create the diverse array of kavalactones found in nature. biorxiv.org The formation of this compound specifically requires the action of these tailoring enzymes.

The styrylpyrone backbone contains two double bonds, at the C5=C6 and C7=C8 positions. biorxiv.org The reduction of the C7=C8 double bond leads to the formation of 7,8-dihydro kavalactones like 7,8-dihydroyangonin. biorxiv.org The reduction of the 5,6-olefin is a stereospecific reaction, indicating it is an enzyme-catalyzed process. biorxiv.org

O-methylation is another critical modification in the biosynthesis of many kavalactones, including yangonin (B192687) and, by extension, its dihydro derivative. biorxiv.org Researchers have identified two key kava O-methyltransferases, PmKOMT1 and PmKOMT2. biorxiv.org PmKOMT1 is capable of methylating the hydroxyl groups at the C4, C11, or C12 positions of the styrylpyrone backbone, while PmKOMT2 is specific to the hydroxyl group at the C10 position. biorxiv.org The formation of yangonin, which has two methoxy (B1213986) groups at the C4 and C12 positions, is a result of the activity of PmKOMT1. biorxiv.org The subsequent reduction of the C7-C8 double bond would then yield this compound.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The expression and activity of the enzymes involved in this compound biosynthesis are under tight genetic and molecular control. The discovery of the kavalactone biosynthetic genes was hampered by the fact that, unlike in many microorganisms where biosynthetic genes are clustered in operons, plant metabolic pathway genes are often scattered throughout the genome. jcb-jena.de

Phylogenetic analysis has been a powerful tool in identifying the genes responsible for kavalactone biosynthesis. nsf.gov For instance, the analysis of CHS-like genes in the kava transcriptome revealed that two of the three identified genes were likely the result of recent gene duplication events specific to kava. biorxiv.org These two genes were later confirmed to be the styrylpyrone synthases, PmSPS1 and PmSPS2. biorxiv.org

Furthermore, the expression levels of these biosynthetic genes can vary in different tissues. Transcriptome analysis has shown that PmKOMT1 is one of the most highly expressed enzymes in kava. biorxiv.org This high level of expression is consistent with the abundance of methylated kavalactones in the plant. The regulation of these genes is a key factor in determining the specific chemotype of a given kava cultivar.

Heterologous Biosynthesis and Metabolic Engineering for this compound Production

The elucidation of the kavalactone biosynthetic pathway has opened up new avenues for the production of this compound and other kavalactones through metabolic engineering and heterologous biosynthesis. researchgate.netbiorxiv.org This approach offers a sustainable and controlled alternative to the extraction of these compounds from kava plants. nih.gov

The yeast Saccharomyces cerevisiae has emerged as a promising microbial chassis for the production of plant-derived styrylpyrones. nih.gov Researchers have successfully demonstrated the heterologous biosynthesis of several kavalactones, including 7,8-dihydroyangonin, in engineered yeast strains. nih.gov

This was achieved by functionally reconstructing the kava styrylpyrone biosynthetic pathway in yeast, often in combination with upstream pathways for the production of necessary precursors like hydroxycinnamic acids. nih.gov For instance, the genes for kava styrylpyrone synthase (PmSPS1) and O-methyltransferase (PmKOMT1) have been codon-optimized and expressed in S. cerevisiae. nih.gov

To improve the production titers, various metabolic engineering strategies have been employed. These include engineering the yeast's endogenous aromatic amino acid metabolism to increase the supply of precursors, as well as overexpressing rate-limiting pathway genes using techniques like CRISPR-mediated δ-integration. nih.gov These efforts have led to the development of yeast strains capable of producing diverse plant-derived styrylpyrones de novo. nih.gov

Chemical Synthesis Strategies for 5,6 Dihydroyangonin and Analogues

Asymmetric Synthetic Approaches to 5,6-Dihydroyangonin

The development of asymmetric methods to synthesize kavalactones is crucial for accessing enantiomerically pure compounds, which is often necessary for studying their specific biological functions.

One effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. york.ac.uk These are chiral molecules that are temporarily incorporated into the substrate to direct the stereoselective formation of new stereocenters. york.ac.uk After the desired transformation, the auxiliary can be removed and ideally recycled.

A notable chiral auxiliary-based approach for the synthesis of kavalactones utilizes aldol (B89426) reactions of N-acetyl thiazolidinethiones. williams.edunih.govacs.org For instance, the titanium enolate of a valine-derived N-acetyl thiazolidinethione can be reacted with aldehydes like dihydrocinnamaldehyde to produce aldol adducts with high diastereoselectivity. acs.org These adducts then undergo a malonate displacement and decarboxylation sequence to form the δ-lactone core of the kavalactone. williams.edunih.govacs.org Specifically, treatment of the aldol adducts with the potassium salt of monoethyl malonate and magnesium chloride in the presence of imidazole (B134444) leads to the formation of β-ketoesters. williams.edu Subsequent lactonization is achieved with potassium carbonate in methanol (B129727) to yield the desired kavalactone structure. williams.edu Sulfur-based chiral auxiliaries derived from amino acids have proven to be particularly effective in these aldol reactions. scielo.org.mx

The Mukaiyama aldol addition is a powerful carbon-carbon bond-forming reaction that has been adapted for asymmetric synthesis through the use of chiral Lewis acid catalysts. msu.edu This approach avoids the need to install and remove a chiral auxiliary from the substrate. msu.edu

In the context of kavalactone synthesis, asymmetric catalytic Mukaiyama additions of dienolate nucleophile equivalents have been successfully employed. williams.edunih.govacs.org The methods developed by Carreira and Sato are particularly relevant. williams.edunih.govacs.org These reactions typically involve the addition of a silyl (B83357) enol ether to an aldehyde in the presence of a substoichiometric amount of a chiral catalyst. banglajol.info For example, the Carreira catalyst has been suggested as a means to achieve an efficient enantioselective route to kavalactones. williams.eduacs.org The products of these asymmetric Mukaiyama aldol reactions can be directly converted into the kavalactone ring system in a single pot. williams.edu The vinylogous Mukaiyama aldol reaction, which uses silyl enol ethers derived from conjugated systems, is also applicable for creating the extended structural frameworks of these molecules. nih.gov

Convergent Synthesis Methodologies Utilizing Key Precursors

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a complex molecule, which are then coupled together in the final stages. wikipedia.org This approach is generally more efficient than a linear synthesis for constructing complex molecules. wikipedia.org

For the synthesis of this compound and its analogues, convergent strategies often rely on the preparation of advanced, common precursors that can be diversified. Tin-substituted intermediates have been identified as versatile precursors for kavalactones. williams.edunih.gov These stannanes can be prepared through either chiral auxiliary-based methods or asymmetric catalytic reactions. williams.edunih.gov These advanced precursors can then be used in cross-coupling reactions to introduce various aryl groups, allowing for the rapid generation of a library of kavalactone analogues. williams.edu This strategy circumvents potential difficulties associated with the preparation and reactivity of certain cinnamaldehyde (B126680) derivatives. williams.edu

Stereoselective Synthesis of this compound Enantiomers

The ability to selectively synthesize both enantiomers of a chiral molecule is of great importance. Different enantiomers can exhibit distinct biological activities. Several methods have been developed for the stereoselective synthesis of kavalactone enantiomers.

Asymmetric synthesis methodologies, such as those employing chiral auxiliaries or catalysts as described above, are primary routes to enantiomerically enriched kavalactones. williams.edunih.govacs.org For instance, the choice of a specific enantiomer of a chiral auxiliary will determine the stereochemical outcome of the reaction, leading to the desired enantiomer of the final product. acs.org Similarly, the use of either the (R) or (S) enantiomer of a chiral catalyst in an asymmetric Mukaiyama addition can provide access to either enantiomer of the kavalactone. The stereoselective total synthesis of related natural products has been achieved using methods like Maruoka asymmetric allylation and ring-closing metathesis as key steps. researchgate.net

Palladium-Catalyzed Coupling Reactions in Kavalactone Synthesis (e.g., Stille Couplings)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. scielo.br The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, has been effectively applied to the synthesis of kavalactones. wikipedia.orgorganic-chemistry.org

This methodology is particularly useful in a convergent approach where a vinylstannane precursor of the kavalactone core is coupled with various aryl halides. williams.edunih.gov For example, a vinylstannane intermediate can be coupled with different aryl iodides under palladium(0) catalysis to furnish kavalactones such as (+)-kavain, (+)-5,6-dihydroyangonin, and (+)-methysticin. williams.edu This approach offers a high degree of flexibility for introducing diverse substitution patterns on the aromatic ring of the kavalactone. williams.edu While the Stille reaction is powerful, a notable drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The following table summarizes representative palladium-catalyzed coupling reactions used in the synthesis of kavalactone analogues.

| Entry | Aryl Iodide | Catalyst | Product | Yield (%) |

| 1 | 4-Iodoanisole | 10% Pd(PPh₃)₄ | 4-Methoxy derivative | 46 |

| 2 | Iodobenzene | 10% Pd(PPh₃)₄ | Phenyl derivative | 42 |

| 3 | 4-Iodobenzonitrile | 10% Pd(PPh₃)₄ | 4-Cyano derivative | 42 |

| 4 | 4-Fluoroiodobenzene | 10% Pd(PPh₃)₄ | 4-Fluoro derivative | 40 |

Data sourced from studies on related kavalactone syntheses utilizing Heck reactions under microwave irradiation. researchgate.netresearchgate.net

Pharmacokinetics and Biotransformation of 5,6 Dihydroyangonin

Absorption and Distribution Studies of 5,6-Dihydroyangonin

Detailed pharmacokinetic studies specifically focused on this compound are limited. nih.gov Much of the available information is derived from broader studies on the full spectrum of kavalactones found in kava (B3030397) extracts.

Direct experimental data on the tissue distribution profiles of this compound, including its concentration in the brain, is not specified in key studies that have examined other major kavalactones. The high lipid solubility of kavalactones suggests they can penetrate tissues, and several are known to cross the blood-brain barrier. nih.gov

In a study involving intraperitoneal administration of individual kava constituents to mice, the brain concentrations of four other kavalactones were measured. nih.govnih.gov While this study did not include this compound, the results indicate that other kavalactones achieve detectable levels in brain tissue, although with varying concentrations and elimination rates. nih.gov For instance, kavain (B167398) and 7,8-dihydrokavain reached peak brain concentrations quickly and were rapidly eliminated, whereas desmethoxyyangonin (B154216) and yangonin (B192687) had lower peak concentrations but were eliminated more slowly. nih.gov

| Kavalactone | Peak Concentration (ng/mg) | Time to Peak | Notes |

|---|---|---|---|

| Kavain | 64.7 | 5 minutes | Rapidly eliminated |

| 7,8-Dihydrokavain | 29.3 | 5 minutes | Rapidly eliminated |

| Desmethoxyyangonin | 10.4 | Not specified | Slowly eliminated |

| Yangonin | 1.2 | Not specified | Slowly eliminated |

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of this compound has been investigated in rats, revealing specific metabolic pathways that distinguish it from some other kavalactones. tandfonline.comtandfonline.com These studies, primarily analyzing urinary metabolites, have elucidated the key enzymatic reactions involved in its breakdown. nih.govresearchgate.net

Metabolic studies in male albino rats have shown that this compound, along with its unsaturated counterpart yangonin, undergoes O-demethylation. nih.govtandfonline.comtandfonline.comnih.gov This process involves the removal of a methyl group from the methoxyl substituent on the pyrone ring. Furthermore, hydroxylation is a key metabolic transformation. The metabolism of this compound leads to the formation of both mono- and dihydroxylated derivatives that are excreted in the urine. nih.govresearchgate.net

A significant finding in the metabolism of this compound is the absence of pyrone ring-opening metabolites. nih.govnih.govnih.gov This is a notable distinction from other kavalactones like 7,8-dihydrokavain, where scission of the 5,6-dihydro-α-pyrone ring is a major metabolic pathway, accounting for about one-third of its urinary metabolites. nih.gov For both this compound and yangonin, studies have consistently reported that no ring-opened products were detected in the urine of rats. tandfonline.comtandfonline.comnih.gov

Research has successfully identified the specific urinary metabolites of this compound in rats. Three primary metabolites have been characterized, all of which are products of hydroxylation and demethylation. nih.govnih.govresearchgate.net

The major urinary metabolite was identified as p-hydroxy-5,6-dehydro-7,8-dihydrokawain. nih.govnih.govresearchgate.net In addition to this primary product, two minor metabolites were identified as dihydroxy-5,6-dehydro-7,8-dihydrokawains. nih.govnih.govresearchgate.net These findings confirm that the metabolic pathway for this compound primarily involves modification of its side chain rather than the cleavage of its core pyrone structure.

| Metabolite | Relative Abundance | Metabolic Transformation |

|---|---|---|

| p-hydroxy-5,6-dehydro-7,8-dihydrokawain | Major | O-Demethylation and Hydroxylation |

| dihydroxy-5,6-dehydro-7,8-dihydrokawain (isomer 1) | Minor | O-Demethylation and Dihydroxylation |

| dihydroxy-5,6-dehydro-7,8-dihydrokawain (isomer 2) | Minor | O-Demethylation and Dihydroxylation |

Role of Cytochrome P450 Enzymes in this compound Metabolism

The biotransformation of kavalactones, including this compound, is a critical aspect of their pharmacokinetic profile, with Cytochrome P450 (CYP) enzymes playing a central role. These enzymes, primarily located in the liver, are responsible for Phase I metabolic reactions, which introduce or expose functional groups on xenobiotic molecules, preparing them for subsequent reactions and excretion. nih.govyoutube.com

Research into the metabolism of five major kavalactones, which included dihydroyangonin, in rats identified several key metabolic pathways. These pathways include demethylation, mono- and dihydroxylation, reduction, and the opening of the pyrone ring structure. nih.gov These oxidative reactions—demethylation and hydroxylation—are characteristic of CYP enzyme activity. mdpi.com

Specifically, the hydroxylation of the aromatic ring and demethylation processes for kavalactones have been associated with the activity of the CYP2D6 enzyme. wikipedia.org CYP2D6 is a highly significant enzyme in human drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs. wikipedia.orgstjude.org The efficiency of this enzyme can vary considerably among individuals due to genetic polymorphisms, leading to different rates of metabolism which can be categorized from poor to ultrarapid metabolizers. stjude.org Such variations could potentially influence the pharmacokinetic profile of this compound.

The metabolic process facilitated by CYP enzymes converts the lipophilic kavalactone compounds into more water-soluble (hydrophilic) metabolites. This transformation is essential for their subsequent conjugation in Phase II metabolic reactions and ultimate excretion from the body. nih.gov

Accumulation and Elimination Profiles of Kavalactones, Including this compound

The absorption, distribution, and elimination patterns of kavalactones have been investigated, providing a framework for understanding the profile of this compound. Studies on kavalactones like kavain and dihydrokavain show they are rapidly absorbed from the gastrointestinal tract. nih.gov In contrast, yangonin and another related kavalactone, desmethoxyyangonin, have been observed to be poorly absorbed. nih.gov

Once absorbed, distribution to tissues occurs, followed by a relatively rapid elimination. For instance, studies in rats with kavain showed a mean terminal half-life of 1.3 hours, with no preferential accumulation in any specific tissue. nih.gov Elimination of kavalactones primarily occurs through the kidneys, with the majority of the administered dose being excreted in the urine. nih.gov Fecal excretion accounts for a smaller portion of the elimination. nih.gov The metabolites are typically excreted as glucuronide and sulfate conjugates, a result of Phase II metabolism which follows the initial biotransformation by CYP enzymes.

Detection and Quantification in Hair Matrix

Hair analysis serves as a valuable tool for monitoring long-term exposure to various substances, as compounds and their metabolites can be incorporated into the growing hair shaft from the bloodstream and remain detectable for months or even years. nih.gov Research has indicated that kavalactones accumulate in the keratin matrix of hair, making it a viable medium for assessing chronic consumption.

While specific quantitative data for this compound in hair is not extensively detailed in the available research, studies have successfully detected and quantified other major kavalactones in human hair samples. These analyses provide insight into the potential for this compound to be similarly detected. Various analytical techniques, such as high-performance liquid chromatography with diode-array detection (HPLC-DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed for this purpose.

The following table presents data from a study that quantified several kavalactones in human hair samples, illustrating the typical concentration ranges that might be expected.

| Kavalactone | Concentration Range in Hair (ng/mg) |

|---|---|

| Kavain | 0.2 - 25 |

| 7,8-Dihydrokavain | 0.5 - 34 |

| Yangonin | 0.7 - 8 |

| 5,6-Dehydrokavain (Desmethoxyyangonin) | 1 - 14 |

The ability to detect these compounds in hair is influenced by factors such as hair pigmentation, as the melanin in hair can bind with certain drugs. researchgate.net Furthermore, cosmetic treatments like dyeing or bleaching can alter the hair structure and potentially reduce the concentration of incorporated substances. nih.gov

Pharmacological Mechanisms of Action Relevant to 5,6 Dihydroyangonin

Modulation of Drug-Metabolizing Enzymes by Kavalactones

Kavalactones, the primary active constituents of the kava (B3030397) plant, have demonstrated significant interactions with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system. This modulation is a critical aspect of their pharmacological profile, as the CYP450 enzymes are responsible for the metabolism of a vast majority of pharmaceutical agents.

Research using human liver microsomes has shown that kava extracts and isolated kavalactones can inhibit several key CYP450 isoenzymes. A whole kava extract, when normalized to its total kavalactone content, produced significant, concentration-dependent inhibition of CYP1A2 (56% inhibition), CYP2C19 (86% inhibition), and CYP3A4 (78% inhibition). nih.gov

Studies on individual kavalactones have further elucidated these inhibitory activities. While the kavalactone kawain did not show significant inhibition, other related compounds were potent inhibitors. nih.gov Desmethoxyyangonin (B154216) (also known as 5,6-dehydrokavain) inhibited CYP3A4 by 40%. nih.gov Dihydromethysticin was a particularly strong inhibitor of CYP2C19, reducing its activity by 76%. nih.gov The inhibitory constants (Ki), which represent the concentration required to produce half-maximum inhibition, have been determined for several kavalactones, with values for the inhibition of CYP2C9 and CYP2C19 ranging from 5 to 10 μM for compounds like methysticin (B1662917), dihydromethysticin, and desmethoxyyangonin. doi.org

Conversely, some kavalactones have been shown to induce certain CYP enzymes. Desmethoxyyangonin and dihydromethysticin, for instance, have been identified as two major kavalactones that markedly induce the expression of CYP3A23 in rat hepatocytes. nih.gov

| Enzyme | Inhibitor | Inhibition / Effect | Source |

|---|---|---|---|

| CYP1A2 | Whole Kava Extract | 56% inhibition | nih.gov |

| CYP2C19 | Whole Kava Extract | 86% inhibition | nih.gov |

| CYP2C19 | Dihydromethysticin | 76% inhibition | nih.gov |

| CYP3A4 | Whole Kava Extract | 78% inhibition | nih.gov |

| CYP3A4 | Desmethoxyyangonin | 40% inhibition | nih.gov |

| CYP3A23 (Rat) | Desmethoxyyangonin & Dihydromethysticin | Marked induction (~7-fold) | nih.gov |

Neurobiological Mechanistic Investigations

Recent investigations into the neurobiological effects of kavalactones have uncovered mechanisms beyond their well-known modulation of GABA receptors. These studies highlight their influence on critical signaling pathways involved in cellular protection and response to stress.

Several major kavalactones, including methysticin, yangonin (B192687), and kavain (B167398), have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. doi.org Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, forming a primary cellular defense against oxidative stress. nih.gov The activation of Nrf2 by kavalactones leads to the upregulation of these protective genes, which has been shown to be effective in protecting neural cells against neurotoxicity induced by factors such as the amyloid-beta peptide, a key component in Alzheimer's disease pathology. doi.org This activation of the Nrf2 antioxidant response is considered a significant component of the neuroprotective properties of kavalactones. nih.gov

The activation of the Nrf2 pathway by kavalactones is mechanistically linked to another critical signaling cascade: the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. doi.org Studies have demonstrated that ERK1/2 activation is a prerequisite for Nrf2 activation by kavalactones. doi.orgnih.gov Treatment of neural cells with methysticin, yangonin, and kavain results in a strong, albeit transient, phosphorylation (activation) of ERK1/2. doi.org Inhibiting the upstream kinases of ERK1/2 abrogates the Nrf2 activation and the subsequent cytoprotective effects. doi.org This indicates that kavalactones initiate a signaling cascade starting with the phosphorylation of ERK1/2, which then leads to the activation of Nrf2 and the expression of its target antioxidant genes. doi.orgresearchgate.net

Immunomodulatory Effects (e.g., TNF-α Release Inhibition by Related Kavalactones)

Kavalactones exhibit notable immunomodulatory activities, particularly in their ability to suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a central mediator of inflammation, and its inhibition is a key target in treating various inflammatory conditions.

Research has shown that kavalactones closely related to 5,6-Dihydroyangonin are effective inhibitors of TNF-α release. nih.gov Specifically, 5,6-dehydrokavain (desmethoxyyangonin) and yangonin significantly inhibit the release of TNF-α from cells, with IC50 values (the concentration causing 50% inhibition) of 17 μM and 40 μM, respectively. nih.gov This potency is comparable to that of epigallocatechin gallate (EGCG), a well-known anti-inflammatory compound from green tea. nih.gov These findings underscore the potential of specific kavalactones to modulate immune responses by targeting key inflammatory pathways. wikipedia.org

| Kavalactone | IC50 Value | Source |

|---|---|---|

| 5,6-Dehydrokavain (Desmethoxyyangonin) | 17 μM | nih.gov |

| Yangonin | 40 μM | nih.gov |

Molecular and Cellular Mechanisms in Cancer Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

Kava extracts and their constituents have been investigated for their potential anticancer properties, with studies revealing effects on programmed cell death (apoptosis) and the cell division cycle. mdpi.comnih.gov

The induction of apoptosis is a key mechanism for eliminating cancerous cells. While a class of kava compounds known as flavokavains (specifically Flavokawain A and B) have been identified as potent inducers of apoptosis in bladder and prostate cancer cells, certain kavalactones also play a role. nih.govnih.govaacrjournals.org The kavalactone yangonin, for example, has been shown to act synergistically with apoptosis-inducing agents like docetaxel (B913) and flavokawain A in bladder cancer cells. escholarship.org It sensitizes the cancer cells to treatment by inducing autophagy, a cellular process of self-degradation, via inhibition of the mTOR pathway. escholarship.org

Cell cycle arrest is another mechanism by which the growth of cancer cells can be halted. mdpi.com Uncontrolled progression through the cell cycle is a hallmark of cancer. mdpi.com Similar to the findings on apoptosis, flavokawain B has been shown to be a potent agent that causes cancer cells to arrest in the G2/M phase of the cell cycle, preventing them from dividing. nih.govaacrjournals.org While direct evidence for cell cycle arrest is stronger for flavokavains, review studies indicate that kava extracts containing a mixture of compounds, including kavalactones, demonstrate these antiproliferative effects in various cancer models. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 5,6 Dihydroyangonin and Analogues

Correlating Structural Features (e.g., Double Bond Linkages at Positions 5,6 and 7,8) with Biological Activities

The biological activities of kavalactones, including 5,6-dihydroyangonin, are significantly influenced by the presence or absence of double bonds at positions 5,6 and 7,8 of the α-pyrone ring system. acs.orgacs.orgmdpi.com These structural variations define the classification of kavalactones and are key to their diverse biological effects, such as herbicidal and fungicidal properties. acs.orgacs.org

Kavalactones can be categorized based on their saturation pattern:

Type A: Saturated at both positions 5,6 and 7,8 (e.g., Dihydrokavain). mdpi.com

Type B: Unsaturated at position 7,8 and saturated at 5,6 (e.g., Kavain). mdpi.com

Type C: Unsaturated at both positions 5,6 and 7,8 (e.g., Yangonin (B192687), Desmethoxyyangonin). mdpi.com

Type D: Unsaturated at position 5,6 and saturated at 7,8 (e.g., this compound, also known as Dihydro-5,6-dehydrokavain). mdpi.com

Effects of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the kavalactone scaffold, particularly on the pendant aryl ring, has a profound impact on the pharmacological profile. SAR studies on analogues of desmethoxyyangonin (B154216) and yangonin have provided detailed insights into how different functional groups influence biological activity, such as anthelmintic properties. dntb.gov.uamdpi.com

A key finding is that a substituent at the 4-position of the aryl ring is often required for potent activity. dntb.gov.uamdpi.com Research involving the synthesis and evaluation of 17 analogues of desmethoxyyangonin and yangonin against the parasitic nematode Haemonchus contortus demonstrated that specific modifications at this position could dramatically enhance potency compared to the parent natural products. dntb.gov.uamdpi.com

For example, analogues with 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions exhibited significantly lower IC₅₀ values (indicating higher potency) than desmethoxyyangonin and yangonin. dntb.gov.uamdpi.com This highlights that altering the electronic and steric properties of the substituent at this position can optimize the interaction with biological targets. The data from these studies clearly illustrate the sensitivity of the kavalactone scaffold to substituent changes, providing a roadmap for designing more effective analogues.

| Compound | Substituent (R) | Anthelmintic Activity (IC₅₀, µM) |

|---|---|---|

| Desmethoxyyangonin | -H | 37.1 mdpi.com |

| Yangonin | -OCH₃ | 15.0 mdpi.com |

| Analogue 1 | -OCF₃ | 1.9 mdpi.com |

| Analogue 2 | -OCHF₂ | 2.1 mdpi.com |

| Analogue 3 | -OPh | 3.7 mdpi.com |

| Analogue 4 | -N-morpholine | 8.9 mdpi.com |

Stereochemical Influences on Activity

Stereochemistry is a critical factor that can significantly influence the biological activity, metabolism, and distribution of chiral compounds. nih.gov The majority of natural products are chiral and are typically biosynthesized in an enantiomerically pure form. nih.gov Kavalactones, including this compound, possess a single stereogenic center at the C6 position of the lactone ring, making stereochemistry a crucial aspect of their SAR. scielo.br

The spatial arrangement of the substituent at C6 can affect how the molecule binds to its biological targets. nih.gov Studies on kavain (B167398), for example, have highlighted the importance of its stereochemistry. While natural (+)-kavain is a specific enantiomer, synthetic kavain is often produced as a racemate (an equal mixture of both enantiomers), which can exhibit different pharmacological properties from the natural form. scielo.brd-nb.info This difference implies that one enantiomer may be more active or have a different binding affinity than the other.

Although specific studies isolating and comparing the enantiomers of this compound are not extensively detailed in the provided context, the principles derived from related kavalactones are directly applicable. The stereochemistry at C6 is expected to be a key driver for potency and pharmacokinetic behavior. nih.gov Investigating the distinct biological activities of the individual (R)- and (S)-enantiomers of this compound is therefore essential for a complete understanding of its pharmacological profile.

Computational and Chemoinformatic Approaches in SAR Analysis

In modern drug discovery, computational and chemoinformatic tools play a vital role in analyzing and predicting the SAR of bioactive compounds. oncodesign-services.com These methods use computer models to relate a compound's chemical structure to its biological activity, accelerating the identification and optimization of lead compounds. oncodesign-services.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are integral to this process. arkajainuniversity.ac.inpci.nic.in

QSAR models establish a mathematical relationship between the chemical properties (e.g., lipophilicity, electronic effects, steric parameters) of a series of compounds and their biological activities. arkajainuniversity.ac.inpci.nic.in For kavalactones, QSAR could be used to predict the activity of novel analogues based on modifications to the lactone ring or the aryl substituent.

Molecular modeling and docking simulations build three-dimensional models of a compound and its biological target, predicting how they will interact. oncodesign-services.comnih.gov This can help rationalize observed SAR and guide the design of new analogues with improved binding affinity. Chemoinformatic approaches also include the use of specialized software to predict the likely biological activities of a compound. For instance, the Prediction of Activity Spectra for Substances (PASS) software has been used to forecast the pharmacological profiles of kavalactones, providing insights into their potential mechanisms of action. researchgate.net These computational strategies offer a rational, structure-based approach to exploring the vast chemical space of this compound analogues, complementing experimental studies and streamlining the discovery of new therapeutic agents. nih.gov

Advanced Analytical Methodologies for 5,6 Dihydroyangonin Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 5,6-Dihydroyangonin from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of kavalactones, including this compound. researchgate.netata-journal.orgresearchgate.net Reverse-phase HPLC methods are common, often utilizing mobile phases consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The purity of this compound standards is often confirmed using HPLC, with a purity of ≥95% being a common benchmark. lookchem.com In the analysis of kavalactones in human hair, HPLC with diode-array detection (HPLC-DAD) has been used to determine the concentrations of various kavalactones. ata-journal.orgresearchgate.net

Gas Chromatography (GC)

Gas chromatography has also been applied to the analysis of kavalactones. researchgate.net However, challenges exist with this method, as some major kavalactones, like methysticin (B1662917) and yangonin (B192687), may not be well-separated. researchgate.net Furthermore, the high temperatures of the GC injection port can lead to the decomposition of certain kavalactones. researchgate.net A typical GC analysis might involve a glass column packed with a stationary phase like OV-1 on Chromosorb W HP, with nitrogen as the carrier gas. squarespace.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. A validated UHPLC-UV method has been developed for the simultaneous determination of several kavalactones and flavokavains in Piper methysticum (kava). nih.govmdpi.comresearchgate.net This method often employs a C18 column, such as a HSS T3, and a gradient elution with a mobile phase containing water and methanol (B129727), sometimes at an elevated temperature to improve separation. nih.govmdpi.comresearchgate.net UHPLC systems can effectively separate this compound from other related compounds within a short analysis time. nih.govmdpi.comresearchgate.netresearchgate.net

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques, is a powerful tool for the structural elucidation and quantification of this compound.

GC-MS and LC-MS/MS Applications

The coupling of gas chromatography with mass spectrometry (GC-MS) is a valuable technique for identifying compounds in complex mixtures. researchgate.netinnovareacademics.inbiomedpharmajournal.org In the context of kavalactone analysis, GC-MS has been used to identify various kavalactones and related compounds in herbal preparations. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound. nih.govmdpi.comresearchgate.net This technique has been instrumental in confirming the structure of peaks observed in LC chromatograms of kava (B3030397) extracts. nih.govmdpi.comresearchgate.net For instance, in a UHPLC-UV-MS/MS analysis, this compound was identified by its specific mass-to-charge ratio (m/z) of 261.1 for the protonated molecule [M+H]⁺. nih.govmdpi.com LC-MS/MS has also been utilized for the detection of kavalactone metabolites in biological samples. ata-journal.orgresearchgate.net

Structural Elucidation and Confirmation via MS/MS Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound by analyzing its fragmentation pattern. wikipedia.org When the protonated molecule of this compound ([M+H]⁺ at m/z 261.1) is subjected to collision-induced dissociation (CID), it breaks down into characteristic fragment ions. nih.govmdpi.comwikipedia.org A significant fragment ion observed for this compound is at m/z 145.1. nih.govmdpi.com This fragmentation pattern, which results from the cleavage of the molecule, provides a unique fingerprint that confirms the identity of the compound. nih.govmdpi.com The study of these fragmentation pathways is essential for distinguishing between isomeric compounds and for the unambiguous identification of this compound in complex samples. uou.ac.inuvic.ca

| Analytical Technique | Application for this compound | Key Findings/Parameters |

| HPLC | Purity assessment and quantification | Purity often ≥95%. lookchem.com Used in analyzing kavalactones in various matrices. ata-journal.orgresearchgate.net |

| GC | Separation of kavalactones | Potential for co-elution and thermal degradation of some kavalactones. researchgate.net |

| UHPLC | High-resolution separation | Fast separation of multiple kavalactones using C18 columns and water/methanol mobile phases. nih.govmdpi.comresearchgate.net |

| GC-MS | Identification in complex mixtures | Used for identifying kavalactones in herbal extracts. researchgate.net |

| LC-MS/MS | Sensitive identification and quantification | Confirms identity based on precursor and product ions; [M+H]⁺ at m/z 261.1. nih.govmdpi.com |

| MS/MS Fragmentation | Structural elucidation | Characteristic fragment ion at m/z 145.1 confirms the structure of this compound. nih.govmdpi.com |

Compound Names Mentioned:

this compound

7,8-Dihydromethysticin

Flavokavain A

Flavokavain B

Flavokavain C

Methanol

Methysticin

Yangonin

Method Validation and Quantitative Performance Parameters

The validation of analytical methods is a critical process in phytochemical research, ensuring that the data generated are reliable, reproducible, and fit for purpose. For this compound, as with other kavalactones, method validation is typically performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL. This process establishes the performance characteristics of a method, including its sensitivity, accuracy, and precision.

Analytical methods, particularly ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detectors, are commonly validated for a suite of major kavalactones simultaneously. mdpi.comresearchgate.net While this compound is often identified and separated in these methods, specific quantitative performance data are frequently reported for the more abundant kavalactones. mdpi.comresearchgate.net The validation data for the major kavalactones, however, provides a strong indication of the method's performance for minor components like this compound, which are structurally similar and analyzed under identical conditions.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. LOD represents the lowest concentration of an analyte that the method can reliably distinguish from background noise, while LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. mdpi.com

In the context of kavalactone analysis, these limits are crucial for accurately profiling the chemical composition of Piper methysticum (kava) extracts and products. A UHPLC-UV method validated for kava analysis determined the LOD and LOQ for the six major kavalactones by calculating the standard deviation of the y-intercepts and the slope of the regression lines from replicated calibration curves. mdpi.com Although this compound was successfully identified and separated in this study, its status as a minor kavalactone meant that specific LOQ values were detailed for the six most abundant ones. mdpi.comresearchgate.net These values provide a strong reference for the sensitivity expected for this compound under similar chromatographic conditions.

Table 1: Limits of Quantification (LOQ) for Major Kavalactones in a Validated UHPLC-UV Method

| Compound | Limit of Quantification (LOQ) (μg/mL) |

|---|---|

| Desmethoxyyangonin (DMY) | 0.189 |

| Kavain | 0.277 |

| Yangonin | 0.422 |

| Methysticin | 0.454 |

| Dihydromethysticin (DHM) | 0.480 |

| Dihydrokavain (DHK) | 0.686 |

Data sourced from a study that validated a method for the six major kavalactones. mdpi.com

The quantitation limits for the major kavalactones ranged from approximately 0.189 to 0.686 μg/mL, demonstrating the high sensitivity of the method. mdpi.com

Accuracy, Precision, and Recovery Assessments

Accuracy, precision, and recovery are cornerstone parameters for validating the quantitative performance of an analytical method.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often expressed as a percentage of recovery.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Recovery is a measure of the method's accuracy, determined by analyzing samples spiked with a known amount of the analyte.

Validation studies for UHPLC methods analyzing kavalactones report excellent performance across these parameters. For a comprehensive group of kavalactones, including the six major compounds, average recoveries have been documented to be between 99.0% and 102.3% at three different concentration levels. mdpi.comresearchgate.netresearchgate.net This high percentage indicates a very accurate method with minimal analyte loss during sample preparation and analysis.

Table 2: Summary of Accuracy and Precision for Kavalactones via UHPLC-UV

| Validation Parameter | Result |

|---|---|

| Accuracy (Average Recovery) | 99.0% – 102.3% |

| Precision (Interday RSDr) | 0.50% – 2.56% |

| Horwitz Ratio (HorRat) | 0.24 – 1.05 |

This data represents the performance for the general class of kavalactones in a validated method. mdpi.com

These findings confirm that modern chromatographic methods possess the necessary accuracy and precision for the reliable quantification of kavalactones. mdpi.com While these specific figures are reported for the kavalactone group as a whole, they serve as a robust benchmark for the expected performance in the analysis of this compound. mdpi.comresearchgate.net

Toxicological Mechanistic Investigations of 5,6 Dihydroyangonin

Mechanisms of Cellular Interaction and Potential Toxicity

The interaction of chemical compounds with cellular components can lead to a range of adverse effects, including interference with protein function, inhibition of metabolic energy, and alteration of DNA function. advinus.com Reactive electrophilic metabolites, which can be formed during metabolism, are known to bind to tissue proteins, potentially leading to cell injury and death. advinus.com

One critical mechanism of cellular toxicity involves the depletion of glutathione (B108866) (GSH), a key antioxidant. advinus.com This depletion can lead to the oxidation of cellular enzymes, a decrease in cellular ATP, and mitochondrial dysfunction. advinus.com The formation of glutathione adducts is a recognized pathway in the detoxification of reactive intermediates. nih.gov For instance, the reaction of dihydropyrazines with GSH leads to the formation of DHP-GSH adducts, which can result in decreased cellular GSH levels and induce oxidative stress. nih.gov Similarly, the formation of glutathione adducts has been observed in the metabolism of other compounds, indicating a potential pathway for the detoxification of reactive metabolites of 5,6-dihydroyangonin. cnjournals.com

Cellular toxicity can also arise from the destruction of cellular membranes through processes like lipid peroxidation, which can increase plasma membrane permeability and lead to cell death. advinus.com Additionally, the interaction of toxicants with specific cellular targets, such as receptors and enzymes, can disrupt normal cellular signaling and function. mdpi.com

Differential Toxicological Profiles: Isolated this compound vs. Complex Kava (B3030397) Extracts

The toxicological profile of an isolated compound can differ significantly from that of a complex mixture, such as a kava extract. This is because the various components of the extract can interact, leading to synergistic or antagonistic effects. nih.gov For example, the absorption of some kavalactones in the brain has been shown to be greater when administered as part of a kava resin compared to when they are given as isolated compounds. mdpi.com

Different extraction methods can also yield products with varying chemical compositions and, consequently, different toxicological properties. who.int Aqueous extracts of kava, similar to the traditional beverage, are generally considered to have a lower risk of toxicity compared to extracts prepared with organic solvents like ethanol (B145695) or acetone. who.intfoodstandards.gov.au This is partly because organic solvents can extract other potentially toxic compounds, such as alkaloids, that are not present or are in lower concentrations in water-based preparations. nih.govwho.int

Furthermore, the specific parts of the kava plant used in the preparation of extracts can influence the final product's composition and potential toxicity. The roots and rhizomes have the highest concentration of kavalactones, while the aerial parts are richer in potentially toxic alkaloids like pipermethystine. nih.govmdpi.com Therefore, the toxicological assessment of this compound must consider the context of the entire extract it is part of, including the extraction solvent and the plant parts used.

| Factor | Influence on Toxicity Profile | Reference |

|---|---|---|

| Extraction Solvent | Organic solvents (ethanol, acetone) may extract potentially toxic compounds not present in aqueous extracts. | who.int |

| Plant Part Used | Aerial parts contain higher levels of potentially toxic alkaloids (e.g., pipermethystine) compared to roots and rhizomes. | nih.govmdpi.com |

| Presence of Other Compounds | Interactions between different kavalactones and other constituents can lead to synergistic or antagonistic effects. | nih.gov |

Future Research Directions and Translational Outlook

Comprehensive Elucidation of Unidentified 5,6-Dihydroyangonin Metabolites and Novel Metabolic Pathways

While the primary metabolic pathways of some major kavalactones are being mapped, the complete metabolic fate of this compound remains to be fully elucidated. Early studies in rats have shown that the metabolism of α-pyrones like 7,8-dihydroyangonin, a closely related compound, primarily involves O-demethylation, without the opening of the pyrone ring. nih.govtandfonline.comtandfonline.com Specifically for 7,8-dihydroyangonin, metabolites identified include p-hydroxy-5,6-dehydro-7,8-dihydrokavain and two dihydroxy-5,6-dehydro-7,8-dihydrokavains. nih.gov These findings provide a foundational understanding, but a comprehensive profile of all metabolites of this compound is still needed.

Furthermore, the enzymes responsible for these transformations, likely from the cytochrome P450 (CYP450) superfamily, need to be precisely identified. nih.govbiorxiv.orgproteopedia.org While CYP2D6 has been identified as a major enzyme in kavalactone metabolism, the roles of other isoforms in the metabolism of this compound are not fully understood. nih.govneliti.com Understanding these enzymatic processes is critical for predicting drug-drug interactions and individual variability in response due to genetic polymorphisms in CYP enzymes. nih.govmetabolon.com

Development of Novel this compound Analogues through Advanced Synthetic Strategies

The synthesis of novel analogues of this compound offers a promising strategy to enhance its therapeutic properties and develop new chemical entities with improved efficacy or different pharmacological profiles. Several synthetic and semi-synthetic strategies have been developed for kavalactones, which can be adapted and optimized for this compound. williams.eduresearchgate.net

Advanced synthetic approaches that have been successfully applied to other kavalactones include:

Heck and Suzuki-Miyaura reactions: These cross-coupling reactions have been utilized to create kavalactone derivatives. researchgate.net

Asymmetric synthesis: Enantioselective methods, such as those using chiral auxiliaries or catalytic Mukaiyama aldol (B89426) additions, have been developed to produce specific stereoisomers of kavalactones. williams.eduacs.org This is particularly relevant for exploring the stereoisomeric effects of this compound.

Stille couplings: This method uses tin-substituted intermediates as precursors for generating a variety of aryl-substituted kavain (B167398) analogues, a strategy that could be applied to this compound. williams.edu

Chemoenzymatic synthesis: The use of biosynthetic enzymes, such as O-methyltransferases, in combination with chemical synthesis provides a powerful tool for creating specific kavalactone derivatives with high enantioselectivity. uni-bayreuth.de

By creating a library of this compound analogues, researchers can conduct structure-activity relationship (SAR) studies. nih.gov These studies are essential for identifying the key structural features responsible for its biological activity and for designing new compounds with optimized properties, such as increased potency or selectivity for specific molecular targets. nih.govnih.govmdpi.com

Application of Integrated Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

To gain a deeper understanding of the mechanisms of action of this compound, the application of integrated "omics" technologies is indispensable. mit.edu These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

Metabolomics: By analyzing the global metabolic profile of cells or tissues treated with this compound, researchers can identify metabolic pathways that are significantly altered. researchgate.net This can reveal novel mechanisms of action and potential biomarkers of response. Non-invasive imaging techniques combined with metabolomic profiling can also map the distribution of the compound and its metabolites within tissues. nih.gov

Proteomics: This technology can identify changes in protein expression and post-translational modifications in response to this compound treatment. This information can help to pinpoint the specific protein targets and signaling pathways modulated by the compound.

Genomics and Transcriptomics: A multi-omics approach, including the analysis of gene expression, can help to identify the genetic basis for the biosynthesis of kavalactones and provide targets for metabolic engineering to produce novel derivatives. mit.edubiorxiv.org

Integrating data from these different omics platforms will provide a systems-level understanding of how this compound exerts its effects, moving beyond a single-target approach to a more holistic view of its pharmacology. mit.edu

Establishment of Standardized Research Protocols for Kavalactones, Including this compound

A significant challenge in the field of kava (B3030397) research is the lack of standardization in products and research methodologies. nih.govnih.govresearchgate.net This inconsistency makes it difficult to compare findings across different studies and has contributed to conflicting reports, particularly regarding safety. researchgate.net

To advance the field, there is an urgent need to establish standardized research protocols for kavalactones. nih.govnih.gov These protocols should address several key areas:

Chemical Standardization: Development of a uniform code for kava quality is essential. nih.govmdpi.commdpi.com This includes the accurate quantification of the six major kavalactones, including this compound, using validated analytical methods like High-Performance Liquid Chromatography (HPLC) and Near-Infrared Spectroscopy (NIRS). mdpi.comsquarespace.comacs.org Certified reference materials for kavalactones are crucial for ensuring the accuracy and comparability of these analyses. sigmaaldrich.com

Extraction and Preparation Methods: The method of extraction (e.g., water-based vs. organic solvent) significantly affects the chemical composition and biological activity of kava extracts. researchgate.net Standardized extraction procedures are needed to ensure consistency in research materials.

Biological Assays: The use of standardized in vitro and in vivo models and assays will improve the reproducibility and comparability of pharmacological and toxicological studies.

Exploration of Stereoisomeric Effects on Biological Activities and Metabolism

This compound, like several other kavalactones, contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). foodstandards.gov.au It is well-established in pharmacology that stereoisomers of a drug can have significantly different biological activities, metabolic fates, and toxicities. However, the specific effects of the stereoisomers of this compound have not been extensively studied.

Future research should focus on:

Chiral Separation: Developing and applying efficient methods for the separation of this compound stereoisomers is a critical first step. Chiral chromatography techniques, such as HPLC with chiral columns, have been successfully used for other kavalactones and can be adapted for this purpose. biorxiv.orgsquarespace.comresearchgate.net

Stereospecific Biological Evaluation: Once separated, the individual stereoisomers of this compound should be evaluated in a range of biological assays to determine if they differ in their potency, efficacy, or mechanism of action. For example, studies on other kavalactones have shown that different enantiomers can have varying effects on targets like the GABA-A binding site. nih.gov

Stereoselective Metabolism: Investigating whether the metabolic pathways of this compound are stereoselective is also crucial. One stereoisomer may be metabolized more rapidly or through different pathways than another, leading to differences in bioavailability and duration of action.

A thorough understanding of the stereoisomeric effects of this compound will be essential for the development of any potential therapeutic agent, as it may be possible to develop a single, more active and safer enantiomer as a drug candidate. google.com

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing 5,6-Dihydroyangonin, and how can researchers optimize low yields encountered in traditional approaches?

- Methodological Answer : The synthesis of this compound involves reacting precursor compounds (e.g., 1d) with diazomethane in methanol/ether, followed by purification via preparative thin-layer chromatography (TLC). However, yields are often low (e.g., 14% in one protocol) due to incomplete reactions or purification challenges . To optimize yields, researchers can explore alternative solvents (e.g., dichloromethane for better solubility), optimize reaction times, or employ catalytic agents. Post-synthesis characterization via NMR (e.g., peaks at δ 3.78 for methoxy groups and δ 6.19 for olefinic protons) and melting point verification (120–121°C) are critical for confirming purity .

Q. How is this compound structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, which identifies key functional groups (e.g., methoxy at δ 3.78, aromatic protons at δ 6.90–7.60) and stereochemical features (e.g., coupling constants for olefinic protons) . High-resolution mass spectrometry (HR-MS) and infrared (IR) spectroscopy can further validate molecular weight and functional groups. Cross-referencing with published spectral databases ensures accuracy, especially when differentiating this compound from isomers like 7,8-Dihydroyangonin .

Q. What are the primary biological activities of this compound, and how are these assays designed?

- Methodological Answer : As a kavalactone, this compound is studied for its neuroactive properties, including GABA receptor modulation. In vitro assays using neuronal cell lines (e.g., SH-SY5Y) or electrophysiological setups (e.g., patch-clamp) are common. Researchers must control for confounding factors like solvent interference (e.g., DMSO toxicity) and validate results with positive controls (e.g., diazepam for GABA effects). Dose-response curves and IC/EC calculations are essential for quantifying potency .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to structurally related kavalactones, and what enzymes are implicated in its biotransformation?

- Methodological Answer : While direct data on this compound metabolism is limited, studies on analogs like 7,8-Dihydroyangonin suggest cytochrome P450 (CYP3A4/2D6)-mediated oxidation and subsequent glucuronidation as key pathways . Advanced methods include:

- In vitro hepatocyte assays to track metabolite formation.

- LC-MS/MS to identify hydroxylated or demethylated derivatives.

- Knockout CYP models (e.g., CRISPR-edited cell lines) to confirm enzyme specificity.

Discrepancies in metabolite profiles across studies may arise from interspecies variability (e.g., human vs. rodent models) or assay sensitivity thresholds .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, particularly regarding its anxiolytic vs. neurotoxic effects?

- Methodological Answer : Contradictions may stem from differences in:

- Dosage ranges (e.g., low-dose anxiolysis vs. high-dose toxicity).

- Experimental models (e.g., in vitro vs. in vivo systems).

- Purity of compounds (e.g., contamination with other kavalactones).

To address these, researchers should: - Conduct dose-escalation studies with rigorous purity checks (HPLC ≥95%).

- Use isogenic cell lines or standardized animal models (e.g., C57BL/6 mice).

- Perform meta-analyses of existing data to identify consensus mechanisms .

Q. What strategies can improve the sensitivity of analytical methods for quantifying this compound in complex biological matrices?

- Methodological Answer : Enhancing detection limits requires:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from plasma or urine.

- Chromatographic optimization : Ultra-high-performance liquid chromatography (UHPLC) with C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water).

- Mass spectrometry : Multiple reaction monitoring (MRM) modes targeting specific ion transitions (e.g., m/z 261 → 189 for this compound) to reduce background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.